molecular formula C12H11NO3S B11790962 Methyl 4-methoxy-3-(thiazol-4-yl)benzoate

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate

Cat. No.: B11790962
M. Wt: 249.29 g/mol
InChI Key: VHWAGHPOOBQTKQ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with thiazole derivatives under specific conditions. One common method involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-methoxybenzoate. This intermediate is then reacted with thiazole derivatives under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug

Uniqueness

Methyl 4-methoxy-3-(thiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-methoxy-3-(1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3S/c1-15-11-4-3-8(12(14)16-2)5-9(11)10-6-17-7-13-10/h3-7H,1-2H3

InChI Key

VHWAGHPOOBQTKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2=CSC=N2

Origin of Product

United States

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